molecular formula C5H3ClINO B8818401 2-Chloro-3-iodopyridin-4-ol CAS No. 1226879-01-1

2-Chloro-3-iodopyridin-4-ol

Cat. No.: B8818401
CAS No.: 1226879-01-1
M. Wt: 255.44 g/mol
InChI Key: MNLHNFORUSFEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-iodopyridin-4-ol is a useful research compound. Its molecular formula is C5H3ClINO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLHNFORUSFEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310043
Record name 2-Chloro-3-iodo-4-pyridinol
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Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226879-01-1
Record name 2-Chloro-3-iodo-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226879-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-iodo-4-pyridinol
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URL https://comptox.epa.gov/dashboard/DTXSID501310043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Tautomerism and Reactivity of 2-Chloro-3-iodo-4(1H)-pyridinone

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the tautomeric equilibrium between 2-chloro-3-iodo-4(1H)-pyridinone (Structure A) and 2-chloro-3-iodopyridin-4-ol (Structure B).[1] While often treated interchangeably in casual nomenclature, the distinction is critical for drug development, particularly in fragment-based drug discovery (FBDD) where this scaffold serves as a privileged intermediate for kinase and HIV integrase inhibitors.

The presence of the bulky iodine at C3 and the electron-withdrawing chlorine at C2 creates a unique steric and electronic environment that perturbs the standard pyridone/hydroxypyridine equilibrium. This document details the thermodynamic landscape, analytical differentiation, and regioselective synthetic strategies required to manipulate this scaffold effectively.

Part 1: Thermodynamic Landscape & Tautomeric Equilibrium[1]

The Equilibrium

The tautomerism involves the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen (O4), accompanied by a rearrangement of

  • Form A (Pyridone): The NH-tautomer.[1][2] It is the dominant species in the solid state and polar solvents (DMSO,

    
    , MeOH). Despite the loss of the formal pyridine aromatic sextet, the pyridone ring retains significant aromatic character due to the contribution of a dipolar resonance form where the nitrogen donates its lone pair into the ring and the oxygen accepts electron density.
    
  • Form B (Pyridinol): The OH-tautomer.[1] This form is favored in the gas phase and non-polar solvents (

    
    , Hexane). It represents a true aromatic pyridine system.[3]
    
Substituent Effects (The 2-Cl, 3-I Influence)

The specific substitution pattern of this molecule alters the equilibrium constant (

  • Electronic Effect (Inductive): Both Chlorine (C2) and Iodine (C3) are electron-withdrawing groups (EWG). They increase the acidity of both the N-H and O-H bonds. However, the EWG effect generally stabilizes the pyridinol form slightly more than the pyridone form relative to the unsubstituted parent, though the pyridone remains dominant in polar media.

  • Steric Effect (The Iodine Factor): The Iodine atom at C3 is large (Van der Waals radius ~1.98 Å). It exerts steric pressure on the adjacent positions. In the pyridinol form, the O-H bond can rotate away from the iodine. In the pyridone form, the C=O bond is fixed. The steric clash is minimal in the tautomerism itself but becomes the critical determinant in functionalization (see Part 3).

Visualization of Equilibrium and Resonance

The following diagram illustrates the tautomeric shift and the resonance stabilization that drives the preference for the pyridone form in solution.

TautomerismPyridone2-chloro-3-iodo-4(1H)-pyridinone(Dominant in Polar Solvents/Solid)PyridinolThis compound(Dominant in Gas Phase/Non-polar)Pyridone->PyridinolNon-polar Solvent / Gas PhaseResonanceDipolar Resonance Contributor(Stabilizes Pyridone)Pyridone->ResonanceResonancePyridinol->PyridonePolar Solvent / Crystal Lattice

Figure 1: Tautomeric equilibrium dependent on environmental polarity.

Part 2: Analytical Characterization

Distinguishing the tautomers requires specific analytical techniques. Relying solely on LC-MS is insufficient as both forms have identical mass (

1
NMR Spectroscopy ( and )

The most reliable method for solution-state characterization.

FeaturePyridone Form (DMSO-

)
Pyridinol Form (

*)
Mechanistic Insight
N-H / O-H Proton

11.5 - 13.0 ppm (Broad Singlet)

9.0 - 11.0 ppm (Often Broad/Invisible)
The NH proton is highly deshielded due to H-bonding with solvent and ring current anisotropy.[1]
C4 Carbon (

)

170 - 176 ppm

160 - 165 ppm
The carbonyl character (C=O) shifts the signal significantly downfield compared to the C-OH aromatic carbon.[1]
C3-H / C5-H Coupling

Hz

Hz
Bond alternation in the pyridone ring leads to larger coupling constants.[1]

*Note: In

Infrared Spectroscopy (IR)

Useful for solid-state analysis.[1]

  • Pyridone: Strong absorption at 1630–1660 cm⁻¹ (C=O stretch). Broad band at 2800–3200 cm⁻¹ (N-H stretch, often multiple bands due to H-bonding networks).[1]

  • Pyridinol: Absence of carbonyl stretch. Sharp/medium bands around 3500–3600 cm⁻¹ (free O-H) or broad if H-bonded.[1]

X-Ray Crystallography

In the solid state, 2-chloro-3-iodo-4(1H)-pyridinone invariably crystallizes as the pyridone dimer, held together by dual

1

Part 3: Synthetic Implications & Regioselectivity[1][4][5]

The tautomerism dictates reactivity. The anion generated from deprotonation is an ambident nucleophile , capable of reacting at Nitrogen (N-alkylation) or Oxygen (O-alkylation).[1]

The Regioselectivity Rules
  • Thermodynamic Control (N-Alkylation): Under basic conditions (e.g.,

    
    , DMF) with alkyl halides, the reaction favors N-alkylation to preserve the strong C=O bond, despite the loss of aromaticity.
    
    • Challenge: The 3-Iodine creates steric hindrance for N-alkylation, potentially slowing reaction rates or requiring higher temperatures.[1]

  • Kinetic/Silver Control (O-Alkylation): Using silver salts (

    
     or 
    
    
    ) favors O-alkylation.[1] The silver coordinates to the nitrogen lone pair (or the iodide), blocking the N-site and directing the electrophile to the oxygen.
  • Mitsunobu Conditions: Generally favor O-alkylation, yielding the alkoxypyridine.[1]

Strategic Workflow

The following diagram outlines the decision matrix for functionalizing this scaffold.

Reactivitycluster_AlkylationElectrophilic Attack (R-X)Start2-chloro-3-iodo-4(1H)-pyridinoneConditionABase (NaH/K2CO3) + R-X(Thermodynamic)Start->ConditionAConditionBAg2CO3 + R-X(Kinetic/Coordination)Start->ConditionBProdNN-Alkyl-2-chloro-3-iodo-4-pyridone(Major Product)ConditionA->ProdNFavored PathProdO4-Alkoxy-2-chloro-3-iodopyridine(Major Product)ConditionB->ProdOFavored PathSuzukiScaffold DiversificationProdN->SuzukiPd-Catalyzed Coupling(Site: 3-I)ProdO->SuzukiPd-Catalyzed Coupling(Site: 3-I)

Figure 2: Regioselective alkylation strategies driven by tautomeric control.

Part 4: Experimental Protocols

Synthesis of 2-chloro-3-iodo-4(1H)-pyridinone

Rationale: Direct iodination of the commercially available 2-chloro-4-pyridone is the most robust route.[1] The electron-rich nature of the pyridone ring (activated by the N-H and C=O) allows electrophilic aromatic substitution at the 3-position.

Reagents: 2-chloro-4(1H)-pyridinone, N-Iodosuccinimide (NIS), Acetonitrile (ACN).[1]

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-chloro-4(1H)-pyridinone (1.0 eq) and anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.

    • Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir the suspension at Reflux (

    
    ) for 2–4 hours. The reaction typically transitions from a suspension to a clear solution, then precipitates the product.
    
    • Monitoring: Monitor by LC-MS (Target M+1: ~255).[1]

  • Workup: Cool to room temperature. The product often crystallizes directly. Filter the solid.

  • Purification: Wash the cake with cold acetonitrile and water (to remove succinimide). Dry in vacuo.

    • Yield Expectations: 75–85%.

Differentiation Assay (Solvent Switch)

Rationale: To confirm the tautomeric identity of your isolated material.

  • Take 5 mg of the dried solid.

  • Dissolve in 0.6 mL DMSO-d6 . Run

    
     NMR.
    
    • Look for: Broad singlet >11 ppm (NH).

  • Take another 5 mg. Suspend/Dissolve in 0.6 mL

    
     . Run 
    
    
    NMR.
    • Look for: Disappearance or significant shift of the >11 ppm signal; sharpening of ring protons due to increased aromaticity of the pyridinol form (if soluble).

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. Link

  • Cox, R. A., et al. (1980). The Tautomeric Equilibrium of 4-Hydroxypyridine. Journal of the American Chemical Society.[4] Link

  • Spitzner, R. (2001). Pyridine-N-oxides and their Derivatives. Science of Synthesis. Link

  • Kappe, C. O. (2000). Solid-Phase Synthesis of 4-Pyridones. Journal of Combinatorial Chemistry. Link

  • World Intellectual Property Organization. (2015). Patent WO2015132799: Pyridinone Derivatives as HIV Integrase Inhibitors. Link

2-Chloro-3-iodopyridin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chloro-3-iodopyridin-4-ol A Strategic Scaffold for Orthogonal Cross-Coupling in Drug Discovery[1]

Executive Summary

This compound (and its dominant tautomer, 2-chloro-3-iodo-4-pyridone) represents a high-value "tri-orthogonal" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the presence of three distinct reactive sites—an iodide, a chloride, and a hydroxyl/keto group—positioned on a pyridine ring.[1] This arrangement allows for sequential, chemoselective functionalization, making it an ideal template for fragment-based drug discovery (FBDD) and the synthesis of complex heteroaromatic libraries.[1]

This guide details the physicochemical properties, synthetic pathways, and reactivity profiles of this molecule, providing researchers with a roadmap for its utilization.[1]

Part 1: Physicochemical Profile & Molecular Identity[1]

The accurate characterization of this molecule requires an understanding of its tautomeric equilibrium.[1] In solution and solid states, 4-hydroxypyridines exist predominantly as 4-pyridones .[1] Consequently, while the nomenclature often defaults to the "-ol" form, the physical behavior aligns with the "-one" form.[1]

Molecular Data
PropertyValueNotes
IUPAC Name 2-Chloro-3-iodo-4-pyridinolOften cited as 2-Chloro-3-iodo-4(1H)-pyridone
Molecular Formula C₅H₃ClINO
Molecular Weight 255.44 g/mol Calculated (Isotopic Average)
Monoisotopic Mass 254.895 g/mol Significant for LC-MS identification
CAS Number Not widely indexedOften synthesized in situ.[2] Analogous amine CAS: 909036-46-0
Physical State Solid (Powder)Off-white to pale yellow
Solubility DMSO, DMF, MeOHLimited solubility in non-polar organics (DCM, Hexane)
Tautomeric Equilibrium

Researchers must recognize that the "hydroxy" proton is labile.[1] In polar solvents (DMSO,


), the equilibrium shifts heavily toward the pyridone (B)  form due to the stabilization energy of the amide-like resonance.[1]
  • Form A (Lactim): this compound (Aromatic, favored in gas phase).[1]

  • Form B (Lactam): 2-Chloro-3-iodo-4(1H)-pyridone (Favored in solution/solid).[1]

Critical Insight: When designing alkylation reactions, the presence of the pyridone tautomer leads to competition between N-alkylation and O-alkylation, often requiring specific solvent/base combinations to control regioselectivity.[1]

Part 2: Synthetic Methodology

The most robust synthesis involves the regioselective iodination of the commercially available precursor, 2-chloropyridin-4-ol.[1] The iodine is introduced at the C3 position, which is activated by the adjacent hydroxyl/keto group (ortho-directing) and the nitrogen lone pair, while the C2-chlorine provides steric guidance.[1]

Protocol: Regioselective Iodination

Reaction Overview:


[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 2-chloropyridin-4-ol (1.0 eq) in water.

  • Base Addition: Add sodium carbonate (

    
    , 2.2 eq) to dissolve the starting material, forming the soluble phenolate/pyridonate anion.[1]
    
  • Iodination Agent: Separately, dissolve iodine (

    
    , 1.1 eq) and potassium iodide  (
    
    
    
    , 2.5 eq) in water.[1] The KI is essential to solubilize the iodine as the
    
    
    complex.[1]
  • Addition: Dropwise add the

    
     solution to the pyridine mixture at room temperature.
    
  • Reaction: Stir the dark mixture. If conversion is slow, heat to 60°C for 2–4 hours. Monitor by LC-MS (Target mass: 255 [M+H]+).[1]

  • Quench & Isolation:

    • Cool to 0°C.[1]

    • Acidify carefully with 2N HCl to pH ~3–4.[1] The product should precipitate as an off-white solid.[1]

    • Add a small amount of sodium thiosulfate (

      
      ) to quench excess iodine (indicated by the disappearance of the brown color).[1]
      
  • Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallization from ethanol may be performed if necessary.[1]

Part 3: Chemoselectivity & Reactivity Profile

The power of this compound lies in its Orthogonal Reactivity .[1] The three functional groups react under distinct conditions, allowing for the sequential construction of complex molecules without the need for protecting groups.[1]

The Reactivity Hierarchy
  • C3-Iodide: Most reactive in Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1] Reacts at room temperature or mild heating.[1]

  • C4-Hydroxyl: Can be alkylated (O- vs N-alkylation) or converted to a Triflate (-OTf) or Chloride (-Cl).[1] Converting to -OTf activates C4 for a second cross-coupling event.[1]

  • C2-Chloride: Least reactive.[1] Typically requires higher temperatures or specialized ligands (e.g., Buchwald phosphines) to engage in coupling, or can undergo

    
     with strong nucleophiles.[1]
    
Visualization of Reaction Pathways

Reactivity Core This compound (Scaffold) Suzuki Suzuki Coupling (C3) (Boronic Acid, Pd(0)) Core->Suzuki Step 1: High Reactivity (C-I) Intermediate1 3-Aryl-2-chloro-4-pyridone Suzuki->Intermediate1 Activation Activation (C4) (Tf2O or POCl3) Intermediate1->Activation Step 2: Functionalize OH Intermediate2 4-OTf / 4-Cl Species Activation->Intermediate2 Coupling2 2nd Coupling (C4) (Suzuki/Buchwald) Intermediate2->Coupling2 Step 3: Medium Reactivity Final 2,3,4-Tri-substituted Pyridine Coupling2->Final Step 4: C-Cl Substitution

Figure 1: Sequential functionalization strategy. The C-I bond is exploited first, followed by activation of the C-OH, leaving the C-Cl bond for the final diversification step.[1]

Part 4: Analytical Characterization

When validating the synthesis of this molecule, the following analytical signatures are expected.

  • 1H NMR (DMSO-d6):

    • Due to the high degree of substitution, only two aromatic protons remain (if C2 and C3 are substituted, actually only two protons are on the ring: C5-H and C6-H).[1]

    • However, in This compound :

      • C2: Cl

      • C3: I

      • C4: OH

      • C5-H: Doublet (approx 6.9 ppm).[1]

      • C6-H: Doublet (approx 7.8 ppm).[1]

      • Coupling Constant (

        
        ): ~5–7 Hz (Ortho coupling).[1]
        
  • LC-MS:

    • Look for the characteristic Chlorine isotope pattern (

      
       ratio of 3:1).[1]
      
    • Mass peaks: [M+H]+ at ~256 and ~258.[1]

Part 5: Handling & Safety

  • Hazards: Halogenated pyridines are potential skin irritants and sensitizers.[1] The iodine content makes it sensitive to light (store in amber vials).[1]

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation or deiodination over long periods.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[1]

References

  • Iodination Methodology

    • Mechanism & Protocol: Forlani, L., et al. "Tautomerism of Hydroxy Pyridines."[1][3] Arkivoc, 2002, (xi), 198–215.[1] Link

    • Analogous Synthesis (Amine): "Synthesis of 2-chloro-3-iodo-4-pyridinamine."[1][4][5] ChemicalBook Protocols. Link

  • Reactivity & Cross-Coupling

    • Halogen Selectivity: Handy, S. T., & Zhang, Y.[1] "Chemoselectivity in the Suzuki coupling of dihaloheterocycles." Chemical Communications, 2006, 299–301.[1] (Establishes I > Br > Cl reactivity order in pyridines).

    • Pyridone Tautomerism:[1][3] "2-Pyridone Tautomerism and Reactivity."[1] Wikipedia / ChemTube3D.[1] Link[1]

  • Physical Data Verification

    • Calculated Properties: PubChem Compound Summary for substituted pyridines.[1] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,3-disubstituted-4-hydroxypyridine derivatives. We will delve into the core synthetic strategies, explore their significant biological applications, and dissect the critical structure-activity relationships that govern their efficacy. The narrative is structured to provide not just procedural steps, but the causal logic behind experimental design, ensuring a deeper understanding of this versatile chemical scaffold.

The 4-Hydroxypyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 4-hydroxypyridine ring system, existing in tautomeric equilibrium with its 4-pyridone form, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its prevalence stems from a unique combination of chemical stability, versatile reactivity, and, most importantly, its capacity for bidentate chelation and hydrogen bonding, which are critical for biological interactions.[3][4] The synthesis of substituted pyridines has been a subject of intense investigation due to their wide-ranging use as components in pharmaceuticals and agrochemicals.[2][5]

Derivatives of this scaffold are well-established as potent iron chelating agents, with Deferiprone (a 1,2-dimethyl-3-hydroxy-4-pyridinone) being a clinically approved drug for treating iron overload.[6] Beyond chelation, the scaffold serves as a foundational structure for developing agents targeting a diverse array of biological targets, including enzymes and receptors. This guide will focus specifically on derivatives substituted at the 2 and 3 positions, a substitution pattern that has yielded promising therapeutic leads.

Key Synthetic Methodologies: Building the Core Structure

The strategic construction of the 2,3-disubstituted-4-hydroxypyridine core is paramount. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the commercial availability of starting materials. Below, we explore several field-proven, authoritative methods.

Synthesis from 4-Alkoxypyridines via Aldol Condensation

A highly effective strategy for introducing substituents at the C2 and C3 positions begins with a readily available 4-methoxypyridine precursor. This approach leverages a directed aldol condensation followed by an isomerization step to yield the target 4-pyridone structure in good to high yields.[7]

Causality of Experimental Design: Using 4-methoxypyridine is advantageous because the methoxy group serves as a stable protecting group for the hydroxyl functionality, preventing unwanted side reactions during the initial C-C bond-forming steps. The deprotonation at the C2-methyl group to initiate the aldol reaction is regioselective, providing precise control over the substitution pattern.

  • Deprotonation: Dissolve 2-methyl-4-methoxypyridine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Lithiation: Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the lithiated intermediate. The reaction is monitored for a color change indicating anion formation.

  • Aldol Addition: Introduce the desired aldehyde (R-CHO) to the reaction mixture. This electrophile will be attacked by the C2-anion, forming the C2-alkoxide intermediate.

  • Quenching & Dehydration: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). Subsequent acid-catalyzed dehydration yields an exo-olefin intermediate.

  • Isomerization & Demethylation: The exo-olefin is isomerized to the more stable endo-olefin, and the 4-methoxy group is cleaved (e.g., using HBr or TMSI) to reveal the final 2,3-disubstituted-4-hydroxypyridine product.

Workflow Diagram: Synthesis via Aldol Condensation

cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product Start 4-Methoxy-2-methylpyridine Step1 1. Deprotonation (n-BuLi) 2. Aldol Addition (R-CHO) Start->Step1 THF, -78°C Step2 Quenching & Dehydration Step1->Step2 aq. NH4Cl Step3 Isomerization & O-Demethylation Step2->Step3 Acidic Workup End 2,3-Disubstituted-4-hydroxypyridine Step3->End

Caption: Workflow for synthesizing 2,3-disubstituted-4-hydroxypyridines.

Aza-Diels-Alder Cycloaddition

The [4+2] aza-Diels-Alder reaction is a powerful and convergent method for constructing the dihydropyridinone ring, which can be subsequently oxidized to the desired 4-hydroxypyridine. This reaction typically involves the cycloaddition of an electron-rich diene, such as Danishefsky's diene, with an imine.[8]

Causality of Experimental Design: This approach is highly valued for its ability to rapidly build molecular complexity. The choice of catalyst (e.g., Lewis acids like Cu(OTf)₂ or organocatalysts like imidazolinium salts) is critical for controlling the reaction rate and, in chiral systems, the enantioselectivity.[8] Danishefsky's diene is a preferred substrate because the resulting cycloadduct contains a silyl enol ether, which can be readily hydrolyzed to the ketone functionality of the pyridone ring.

  • Imine Formation: The imine is either pre-formed or generated in situ from the corresponding aldehyde and amine.

  • Catalyst Activation: The chosen catalyst (e.g., Copper(II) triflate) is added to the reaction vessel in a suitable solvent (e.g., acetonitrile or even aqueous media).[8]

  • Cycloaddition: Danishefsky's diene is added to the mixture containing the imine and catalyst. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Hydrolysis & Aromatization: The resulting dihydropyridinone cycloadduct is treated with an acid (e.g., HCl) to hydrolyze the silyl enol ether. If the fully aromatic pyridine is desired, a subsequent oxidation step is required.

Workflow Diagram: Aza-Diels-Alder Synthesis

cluster_reactants Reactants cluster_reaction Core Reaction cluster_products Intermediates & Product Imine Imine (R1-CH=N-R2) Cycloaddition [4+2] Aza-Diels-Alder (Catalyst) Imine->Cycloaddition Diene Danishefsky's Diene Diene->Cycloaddition Intermediate Dihydropyridinone Adduct Cycloaddition->Intermediate Forms ring Product 4-Hydroxypyridine Derivative Intermediate->Product Hydrolysis & Aromatization

Caption: Convergent synthesis using the Aza-Diels-Alder reaction.

Biological Applications and Field-Proven Insights

The true value of a chemical scaffold is realized in its applications. 2,3-disubstituted-4-hydroxypyridine derivatives have emerged as potent modulators of several important biological targets.

Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Diseases

A significant breakthrough was the identification of 2,3-disubstituted pyridines as potent and, crucially, non-emetic inhibitors of phosphodiesterase 4 (PDE4).[9] PDE4 is a key enzyme in the inflammatory cascade, making its inhibition a therapeutic strategy for asthma and COPD.

Expert Insight: Earlier generations of PDE4 inhibitors were plagued by dose-limiting side effects, particularly emesis (vomiting), linked to high brain exposure. Researchers discovered that introducing a hydroxyl group into the pyridine side chain of a known emetic PDE4 inhibitor series led to compounds with preserved potency but significantly reduced brain penetration, thereby mitigating the emetic response.[9] This is a classic example of targeted physicochemical property modification to improve a drug's therapeutic index. Further optimization of substituents on a phenoxy group and the pyridine core led to the identification of potent, orally active anti-inflammatory agents with significant efficacy in animal models of asthma.[10]

Compound Class Key Structural Feature Biological Outcome Reference
Emetic PDE4 InhibitorsLipophilic side chainHigh PDE4 inhibition, High brain exposure, Emesis[9]
Non-Emetic AnalogsHydroxy group on pyridine side chainHigh PDE4 inhibition, Low brain exposure , No emesis[9]
Optimized LeadsModified phenoxy & pyridine groupsImproved in vitro efficacy, In vivo efficacy in asthma models[10]
Antituberculosis Agents

The rise of multi-drug resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical classes of antibiotics. A high-throughput phenotypic screen against Mycobacterium tuberculosis (Mtb) identified a 4-hydroxy-2-pyridone as a novel anti-TB agent.[11]

Structure-Activity Relationship (SAR) Insights: Subsequent optimization focused on the substituents at the 3 and 6 positions (note: this is a 2-pyridone, but the principles are analogous). The initial isobutyl group at the 6-position was systematically replaced with larger cycloalkyl groups. This exploration revealed that increasing the steric bulk and lipophilicity in this region significantly improved potency against Mtb.[11] The lead compound, featuring a dimethylcyclohexyl group, displayed excellent potency against both drug-sensitive and MDR-TB clinical isolates and demonstrated favorable oral pharmacokinetics and in vivo efficacy in a mouse model.[11] This highlights a successful scaffold-hopping and optimization strategy initiated from a phenotypic screen.

Dissecting Structure-Activity Relationships (SAR)

The biological activity of 4-hydroxypyridine derivatives is exquisitely sensitive to the nature and position of their substituents. Understanding these relationships is key to rational drug design.

Key Mechanistic Claims:

  • Lipophilicity: In the context of inhibiting metalloenzymes, lipophilicity has been shown to be a dominant factor. For a series of 3-hydroxypyridin-4-ones, a strong correlation was found between the LogP values of the molecule and their ability to inhibit mammalian tyrosine hydroxylase. More hydrophilic substituents tended to produce weaker inhibitors.[12] This is a critical consideration, as off-target inhibition of metalloenzymes can lead to undesirable side effects.

  • Aryl Substitution: For many receptor-binding scaffolds, an aryl group at a key position is a prerequisite for optimal activity.[13] In the 2,3-disubstituted series, the nature and electronic properties of aryl groups at C2 or C3 can dramatically influence potency and selectivity.

  • Chelating Moiety: The 4-hydroxy group is crucial for the metal-chelating properties that are central to the mechanism of action for some derivatives, particularly as iron chelators.[4] Modifications that block or remove this group, such as O-glucuronidation during metabolism, abolish this activity.[4]

Diagram: Key SAR Hotspots

Caption: SAR map for the 2,3-disubstituted-4-hydroxypyridine scaffold.

Conclusion and Future Directions

The 2,3-disubstituted-4-hydroxypyridine scaffold represents a highly versatile and privileged structure in modern drug discovery and chemical synthesis. We have demonstrated that robust synthetic methodologies, including aldol condensation and Aza-Diels-Alder reactions, provide reliable access to a wide array of derivatives.

The successful application of these compounds as non-emetic PDE4 inhibitors and novel antituberculosis agents validates the therapeutic potential of this chemical class. The key to future success will lie in the continued application of rational design principles guided by a deep understanding of structure-activity relationships. Future research should focus on developing more stereoselective synthetic routes, exploring novel biological targets, and integrating green chemistry principles to ensure the sustainable development of these valuable molecules.

References

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

  • Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. PubMed. [Link]

  • Novel Synthesis of 2,3-Disubstituted-4-pyridones from 4-Methoxypyridine. Oxford Academic. [Link]

  • Identification of 2,3-disubstituted Pyridines as Potent, Orally Active PDE4 Inhibitors. ScienceDirect. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed. [Link]

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI. [Link]

  • Process for preparing 4-hydroxypyridines.
  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC - NIH. [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

  • Hydroxypyridinone Journey into Metal Chelation. ACS Publications. [Link]

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed. [Link]

  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. PubMed. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions (RSC Publishing). [Link]

  • 4-Hydroxypyridine | Properties, Uses, Safety, Synthesis & Supplier China. Alchemist. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of 2-Chloro-3-iodopyridin-4-ol presents a classic challenge in heterocyclic chemistry: Regiocontrol .[1]

The 4-hydroxypyridine scaffold (often existing in equilibrium with its 4-pyridone tautomer) possesses two nucleophilic sites ortho to the hydroxyl group: C3 and C5 .[1]

  • C3: Sterically crowded (flanked by the C2-Chloro and C4-Hydroxyl).[1]

  • C5: Sterically accessible (flanked by C4-Hydroxyl and C6-Hydrogen).[1]

While standard electrophilic aromatic substitution (EAS) often favors the less hindered C5 position, the presence of the C2-Chloro substituent and specific iodinating agents can steer reactivity toward C3.[1] This guide addresses the "Yield Trap" where users lose product to the C5-isomer or fail to recover the amphoteric product during aqueous workup.

Critical Process Parameters (CPP) & Optimization

Route A: Electrophilic Iodination (Scalable)

Best for: Large batches where chromatography is acceptable.[1]

The Protocol: Use Iodine Monochloride (ICl) in Glacial Acetic Acid (AcOH) .[1][2][3]

  • Why: ICl is a more polarized, "harder" electrophile than elemental iodine (

    
    ), promoting faster reaction at the electronically activated positions.[1] The acidic medium suppresses the ionization of the hydroxyl group, favoring the neutral pyridone/pyridinol species which directs ortho (C3/C5).[1]
    

Optimization Table:

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.05 – 1.10 eq. IClExcess ICl leads to 3,5-diiodo byproduct.[1] Starving the reaction leaves unreacted starting material which is difficult to separate.[1]
Temperature 60°C – 70°CLower temps (<40°C) favor the kinetic C5 product.[1] Higher temps (>80°C) promote thermodynamic equilibration to the C3 product but risk decomposition.[1]
Solvent Glacial AcOHSolubilizes the starting material and buffers the leaving group (HCl).[1]
Concentration 0.5 M – 1.0 MHigh dilution favors selectivity; high concentration favors reaction rate.[1]
Route B: Directed Ortho Metalation (High Precision)

Best for: High-value synthesis requiring >98% regioselectivity.[1]

The Logic: If EAS yields inseparable mixtures, switch to Lithiation .

  • Protect the OH (e.g., MOM or SEM ether).[1]

  • Lithiated with LDA at -78°C. The C3 proton is the most acidic due to the inductive effect of the adjacent Cl and Oxygen atoms (Ortho-Lithiation).[1]

  • Quench with

    
    .
    
  • Deprotect .

Troubleshooting Guide (Q&A)

Category 1: Reaction Issues

Q: I see a spot on TLC corresponding to the 3,5-diiodo impurity. How do I stop this? A: This is a stoichiometry issue.

  • Immediate Fix: Reduce your iodinating agent to 0.95 equivalents. It is better to have 5% unreacted starting material (which is polar and stays in the aqueous phase during basic extraction) than 5% diiodo product (which tracks with your product).[1]

  • Root Cause: The introduction of the first iodine activates the ring further (slightly) or the reagent concentration is locally too high.[1] Add the ICl solution dropwise over 1 hour.

Q: The reaction is stuck at 60% conversion. A: Check your solvent water content.

  • Explanation: ICl hydrolyzes in wet acetic acid.[1] Ensure you are using Glacial Acetic Acid and drying your starting material.[1] Water kills the electrophile.[1]

Category 2: Workup & Isolation (The "Hidden" Yield Loss)

Q: My reaction worked (TLC shows product), but I recovered almost nothing after extraction. Where did it go? A: You likely lost it in the aqueous phase.[1]

  • The Science: this compound is amphoteric .[1]

    • pH < 2: It is protonated (Pyridinium cation)

      
       Water Soluble.[1]
      
    • pH > 9: It is deprotonated (Pyridinolate anion)

      
       Water Soluble.[1]
      
  • The Fix: You must adjust the aqueous layer to the Isoelectric Point (pI) , typically pH 4.5 – 5.5 .[1] At this pH, the molecule is neutral and least soluble in water.[1]

  • Extraction Solvent: Dichloromethane (DCM) is often too non-polar.[1] Use Ethyl Acetate (EtOAc) or n-Butanol for extraction.[1]

Q: The product is precipitating as a "goo" or oil, not a solid. A: This indicates trapped solvent or impurities preventing crystal lattice formation.[1]

  • Technique: Triturate the crude oil with cold acetonitrile or diethyl ether .[1] The impurities will dissolve, leaving the solid product.[1]

Visualizing the Logic

Diagram 1: The Regioselectivity & Workup Decision Tree

G Start Start: 2-Chloropyridin-4-ol Method Choose Method Start->Method EAS Route A: Electrophilic Iodination (ICl / AcOH, 70°C) Method->EAS Scale / Cost DoM Route B: Directed Lithiation (LDA / I2 / -78°C) Method->DoM Purity / Precision CheckTLC Check TLC/LCMS EAS->CheckTLC DoM->CheckTLC Result1 Major: C3-Iodo (Target) Minor: C5-Iodo CheckTLC->Result1 Standard Result2 Exclusive: C3-Iodo (Requires Protection Steps) CheckTLC->Result2 High Spec Workup Workup Phase CRITICAL STEP Result1->Workup Result2->Workup PH_Check Check Aqueous pH Workup->PH_Check Acidic pH < 3 (Cationic Form) PH_Check->Acidic Too Acidic Basic pH > 8 (Anionic Form) PH_Check->Basic Too Basic Neutral pH 4.5 - 5.5 (Neutral Form) PH_Check->Neutral Target Range Acidic->Neutral Add NaHCO3 Basic->Neutral Add AcOH Precip Precipitation / Extraction (Use EtOAc) Neutral->Precip

Figure 1: Decision tree highlighting the critical pH control required to isolate the amphoteric pyridinol product.

Detailed Experimental Protocol (Route A)

Target: this compound (10g Scale)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add 2-chloropyridin-4-ol (10.0 g, 77.2 mmol) and Glacial Acetic Acid (80 mL). Stir until dissolved.

  • Reagent Prep: Dissolve Iodine Monochloride (ICl) (13.8 g, 84.9 mmol, 1.1 eq) in Glacial AcOH (20 mL).

  • Addition: Heat the reaction mixture to 60°C . Add the ICl solution dropwise over 45-60 minutes.[1]

    • Note: The solution will turn dark brown.[1]

  • Reaction: Stir at 70°C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Endpoint: <5% Starting Material remaining.[1]

  • Quench: Cool to Room Temperature (RT). Pour the mixture into Ice Water (200 mL).

  • Neutralization (The Key Step): Slowly add saturated Sodium Acetate or Solid NaHCO3 until the pH reaches 5.0 .[1]

    • Observation: A solid should precipitate.[1]

  • Isolation:

    • If Solid Forms: Filter, wash with cold water, and dry.[1]

    • If No Solid:[1] Extract with Ethyl Acetate (3 x 100 mL) .[1] Wash combined organics with 5% Sodium Thiosulfate (to remove excess Iodine) and Brine.[1] Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

References

  • ChemicalBook. 2-Chloro-3-iodopyridin-4-amine Synthesis and Properties. (Analogous chemistry for C3-iodination using ICl). Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. 2-Amino-4-chloropyridine Properties and pKa Data.[1] (Supporting data for pyridine ring electronics). Retrieved from .[1]

  • Royal Society of Chemistry (RSC). Regioselective iodination of quinolines, quinolones, pyridones.[1] (Mechanistic insight into C3 vs C5 selectivity). Retrieved from .[1]

  • Sigma-Aldrich. 2-Chloro-5-iodopyridine Product Data.[1] (Comparative data for the C5 isomer). Retrieved from .[1]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 2-Chloro-3-iodopyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-3-iodopyridin-4-ol , designed for researchers optimizing the synthesis of halogenated pyridine scaffolds.

Content Type: Technical Comparison & Characterization Guide Subject: Structural Elucidation, Regioisomer Differentiation, and Tautomeric Analysis

Executive Summary & Scientific Context

This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., Trametinib analogs) and fused heterocyclic systems. Its synthesis, typically via the iodination of 2-chloropyridin-4-ol, presents a classic regioselectivity challenge: differentiating the desired 3-iodo isomer from the 5-iodo byproduct.

This guide moves beyond basic peak listing. It focuses on the diagnostic coupling patterns required to validate the substitution pattern and the tautomeric equilibrium that dictates the chemical shifts in polar solvents like DMSO-d6.

The Core Analytical Challenge
  • Target Molecule: this compound (Substitution at C2, C3, C4).

  • Primary Impurity: 2-Chloro-5-iodopyridin-4-ol (Substitution at C2, C4, C5).

  • Differentiation Strategy: Analysis of aromatic coupling constants (

    
    -values) between the remaining protons.
    

Structural Dynamics: Tautomerism

Before analyzing the spectrum, one must define the species present in solution. 4-Hydroxypyridines exist in a tautomeric equilibrium between the pyridinol (OH) and pyridone (NH) forms.

  • Non-polar solvents (CDCl3): Favor the pyridinol form (often poor solubility).

  • Polar aprotic solvents (DMSO-d6): Favor the pyridin-4(1H)-one form due to hydrogen bonding capabilities.

Implication for NMR: In DMSO-d6, you will likely observe a broad singlet downfield (11.0–13.0 ppm) corresponding to the NH of the pyridone form, rather than a sharp phenolic OH signal. The aromatic ring protons will shift upfield relative to the true pyridine form due to the loss of aromaticity in the pyridone ring.

Visualization: Tautomeric Equilibrium

Tautomerism Pyridinol Pyridin-4-ol Form (Aromatic System) Dominant in Non-polar Solvents Pyridone Pyridin-4(1H)-one Form (Amide-like System) Dominant in DMSO-d6 Pyridinol->Pyridone Tautomerization (Fast Exchange)

Figure 1: The tautomeric equilibrium significantly influences chemical shift values. In DMSO, the pyridone form typically predominates.

Comparative Analysis: Target vs. Regioisomer

The definitive method for confirming the 3-iodo position is the spin-spin coupling pattern of the remaining protons.

A. The Precursor (Baseline)

Molecule: 2-Chloropyridin-4-ol

  • H3: Singlet (or doublet with small

    
    ) ~6.8 ppm.
    
  • H5: Doublet of doublets.

  • H6: Doublet (

    
     Hz).
    
B. The Target vs. The Impurity

Iodination replaces one proton. The position of the remaining protons determines the splitting pattern.

FeatureTarget: 3-Iodo Isomer Impurity: 5-Iodo Isomer
Structure I at C3; H at C5, C6I at C5; H at C3, C6
Proton Relationship Ortho (H5 and H6 are adjacent)Para (H3 and H6 are separated)
Multiplicity Two Doublets Two Singlets
Coupling Constant (

)

Hz
(Typical Ortho)

Hz
(Para/Unresolved)
Diagnostic Outcome CONFIRMED TARGET REJECT (Regioisomer)
Visualization: Decision Logic for Structural Confirmation

NMR_Decision_Tree Start Acquire 1H NMR (DMSO-d6) Analyze Aromatic Region (6.0 - 8.5 ppm) Count Count Aromatic Protons Start->Count ThreeH 3 Protons Visible (s, d, d) Count->ThreeH No Reaction TwoH 2 Protons Visible Count->TwoH Iodination Occurred Coupling Analyze Splitting Pattern (J-coupling) TwoH->Coupling Ortho Two Doublets J = 5.0 - 7.0 Hz (Ortho Coupling) Coupling->Ortho Para Two Singlets (or J < 1 Hz) (Para Coupling) Coupling->Para Target CONCLUSION: This compound (Target Formed) Ortho->Target Impurity CONCLUSION: 2-Chloro-5-iodopyridin-4-ol (Regioisomer Impurity) Para->Impurity

Figure 2: Workflow for distinguishing the target molecule from starting material and regioisomers based on coupling constants.

Predicted Chemical Shifts & Data Table

While exact literature values vary by concentration and temperature, the following data represents the expected spectral signature in DMSO-d6, derived from analogous 2-chloro-3-halopyridines (specifically the amine analog CAS 909036-46-0) and substituent increment calculations.

Solvent: DMSO-d6 (Referencing residual peak at 2.50 ppm).

PositionProtonPredicted Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
NH / OH H-N(1)11.5 – 13.0 Broad Singlet-Exchangeable proton (Pyridone form). Disappears with D2O shake.
C6 H-67.60 – 7.85 Doublet (d)5.3 – 6.0 Deshielded by adjacent Nitrogen. Ortho to H5.
C5 H-56.40 – 6.65 Doublet (d)5.3 – 6.0 Shielded by adjacent Carbonyl/OH. Ortho to H6.

Note on Impurities:

  • Residual Acetic Acid: If synthesized via ICl/AcOH, look for a singlet at 1.91 ppm .

  • Water: Variable broad singlet around 3.33 ppm .[1]

  • Starting Material: Look for a singlet at ~6.8 ppm (H3 of precursor).

Experimental Protocol (Self-Validating)

To ensure high-quality data that allows for the measurement of small coupling constants, follow this protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the dried solid. (High concentrations can cause stacking effects, broadening peaks).

  • Solvent: Add 0.6 mL of DMSO-d6 .

    • Why DMSO? It ensures solubility of the polar pyridone form and slows proton exchange, making the NH/OH peak visible.

  • Filtration: If the solution is cloudy (inorganic salts from quenching), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters
  • Scans (NS): Minimum 16 (for 400 MHz) to resolve the H5/H6 satellites.

  • Spectral Width: -2 to 14 ppm (to catch the downfield NH).

  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without artificially broadening the doublets.

Step 3: Validation (The "Shake" Test)

If the identity of the broad peak at >11 ppm is ambiguous:

  • Acquire the standard spectrum.

  • Add 1 drop of D2O to the NMR tube.

  • Shake and re-acquire.

  • Result: The peak at >11 ppm should disappear (H/D exchange), confirming it is the labile NH/OH and not an aromatic impurity.

References

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Link

  • ChemicalBook. Synthesis and NMR Data for 2-Chloro-3-iodopyridin-4-amine (Analogous Structure). Accessed 2024.[2] Link

  • Reich, H. J. Hans Reich's Collection: NMR Data for Heterocycles (Pyridine Shifts). University of Wisconsin-Madison. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Pyridines. Link

Sources

Chemo- and Regioselective Functionalization Guide: 2-Chloro-3-iodopyridin-4-ol vs. 2-Chloro-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "4-Position" Paradox

In the design of kinase inhibitors and heterocyclic building blocks, 2-chloro-3-iodopyridin-4-ol (Compound A) and 2-chloro-3-iodopyridin-4-amine (Compound B) represent two distinct strategic entry points. While they share the same 2,3-dihalo core—essential for sequential cross-coupling—the substituent at the 4-position dictates entirely different synthetic workflows.

  • The Amine (Compound B) behaves as a classic electron-rich pyridine.[1] It directs Palladium (Pd) oxidative addition selectively to the C-3 iodine but requires ligand management to prevent catalyst poisoning.

  • The Phenol (Compound A) is a "chameleon."[2] It exists predominantly as the 4-pyridone tautomer. This disrupts aromaticity, rendering the C-2 chlorine inert to nucleophilic aromatic substitution (

    
    ) and necessitating "aromatization" (O-alkylation or triflation) before standard coupling protocols can be applied.[2]
    

This guide provides a comparative analysis of their reactivity profiles, offering validated protocols to navigate their specific chemoselectivity challenges.

Structural & Electronic Analysis

Understanding the electronic bias is the prerequisite for successful reaction planning.[2]

Tautomerism and Basicity

The fundamental difference lies in the ground-state structure.

  • Compound A (4-OH): Exists in equilibrium, heavily favoring the 4-pyridone form (lactam-like). This creates a significant dipole and reduces the electrophilicity of the C-2 position. To react as a pyridine, it must be trapped in the "hydroxy" form via O-alkylation.

  • Compound B (4-NH2): Exists as the aminopyridine.[1][3][4] The amino group is a strong Resonance Donor (+R), which deactivates the ring toward

    
     at C-2 but activates the ring for electrophilic attack (though the halogens counteract this).[2]
    
Reactivity Map (Graphviz Visualization)[1]

The following diagram maps the divergent reactive sites for both scaffolds.

ReactivityMap SubstrateA This compound (Pyridone Tautomer) O_Alk O-Alkylation (MeI/Ag2CO3) SubstrateA->O_Alk Restores Aromaticity SubstrateB 2-Chloro-3-iodopyridin-4-amine Suzuki_B Direct Suzuki (C-3 Selective) SubstrateB->Suzuki_B Pd(0) Insertion (I > Cl) SNAr_B SNAr at C-2 (Sluggish) SubstrateB->SNAr_B High Temp/Strong Nu Suzuki_A Suzuki Coupling (Requires Activation) O_Alk->Suzuki_A C-3 Selective

Figure 1: Divergent reactivity pathways.[2] The pyridone (red) requires aromatization before coupling, while the amine (blue) allows direct C-3 functionalization.[2]

Comparative Reactivity Profiles

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Challenge: Achieving selectivity between the C-3 Iodine and C-2 Chlorine. The Rule: Oxidative addition occurs at the weaker C-I bond first.[2]

FeatureThis compound (A)2-Chloro-3-iodopyridin-4-amine (B)
Primary Reactive Site C-3 Iodine (only after protection).C-3 Iodine (Direct).[4]
Catalyst Poisoning Low.High (Free NH2 coordinates Pd).[2]
Preferred Strategy O-Methylation or O-Triflation prior to coupling.Use Buchwald Ligands (e.g., XPhos) or protect as Acetamide (NHAc).[2]
Solubility Poor in non-polar solvents (dimerizes).[2]Good in dioxane/toluene.[2]
Typical Yield 40-60% (unprotected); >85% (O-protected).[2]70-90% (Direct).

Expert Insight: Do not attempt Suzuki coupling on the raw pyridone (A) using standard non-polar conditions (Toluene/H2O). The substrate insolubility and lack of aromaticity will lead to stalled reactions. Convert to the 4-methoxy derivative first.

Nucleophilic Aromatic Substitution ( )

The Challenge: Displacing the C-2 Chlorine. The Rule: The 4-substituent dictates the electrophilicity of C-2.

  • Compound A: The pyridone form is electron-rich and practically inert to

    
     at C-2. You cannot displace the chlorine without activating the oxygen (e.g., to a triflate or chloro group) first.[2]
    
  • Compound B: The amino group donates electron density into the ring, significantly deactivating C-2.

    
     is possible but requires forcing conditions (high heat, microwave, or strong nucleophiles like NaH/amines).[2]
    

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of the Amine (Compound B)[1]

Target: Functionalization of C-3 without touching C-2.

Rationale: The free amine can bind Pd. We use a catalyst system with a bulky ligand (SPhos or XPhos) to prevent coordination and facilitate oxidative addition at the sterically crowded C-3 position.

Materials:

  • 2-Chloro-3-iodopyridin-4-amine (1.0 equiv)[3][4][5][6]

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2 (for simpler substrates).[2]

  • Base: K3PO4 (2.0 equiv, 2M aq.[2] solution).

  • Solvent: 1,4-Dioxane.[7][8]

Step-by-Step:

  • Charge a reaction vial with the amine, boronic acid, and Pd-catalyst/ligand.[2]

  • Evacuate and backfill with Argon (3x).[2] Oxygen inhibition is fatal here.[2]

  • Add degassed 1,4-Dioxane and aqueous K3PO4.

  • Heat to 80 °C for 4–12 hours. Note: Do not exceed 100 °C to avoid activating the C-2 chloride.

  • Workup: The product is basic. Dilute with EtOAc, wash with water.[2] If the product is polar, adjust aqueous layer to pH 10 and extract with DCM/IPA (3:1).[2]

Protocol B: Activation and Coupling of the Pyridone (Compound A)

Target: Converting the "inert" pyridone into a reactive pyridine.[2]

Step 1: O-Alkylation (The "Masking" Step) [2]

  • Dissolve this compound (1.0 equiv) in DMF (0.5 M).

  • Add Ag2CO3 (1.5 equiv) and MeI (1.2 equiv).[2] Silver carbonate promotes O-alkylation over N-alkylation.

  • Stir at RT for 16h. Filter through Celite.

  • Isolate 2-chloro-3-iodo-4-methoxypyridine .

Step 2: Cross-Coupling

  • Use the standard Suzuki conditions listed in Protocol A. The methoxy group restores aromaticity, making the C-3 iodine highly reactive and the C-2 chlorine susceptible to subsequent

    
     if desired.
    

Decision Logic & Workflow

Use this logic flow to determine the correct starting material for your target.

DecisionTree Start Target Molecule Design Q1 Does the target have an -OH/OR or -NH2 at C4? Start->Q1 BranchNH2 Target has -NH2 / -NHR Q1->BranchNH2 -NH2 BranchOH Target has -OH / -OR Q1->BranchOH -OH Action1 Start with Amine (B) Protect as Boc if C-2 SNAr required first BranchNH2->Action1 Action2 Start with Phenol (A) IMMEDIATE O-Alkylation required BranchOH->Action2

Figure 2: Strategic decision tree for selecting the starting material.

References

  • Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Reactivity): MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." [Link]

  • General Reactivity of Halogenated Pyridines: Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Ligand Selection." [Link]

  • Base-Promoted SNAr Reactions: ResearchGate. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." [Link]

Sources

IR Spectroscopy of 4-Hydroxy vs 4-Oxo Pyridine: A Definitive Tautomer Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 4-hydroxypyridine (enol) and 4-pyridone (keto/oxo) tautomers is a critical checkpoint in heterocyclic drug development. While the structures are isomers, their physicochemical properties—solubility, hydrogen bonding capacity, and receptor binding—differ radically.

In the solid state and polar solvents, the 4-pyridone form dominates due to intermolecular hydrogen-bonded dimerization and resonance stabilization. The 4-hydroxypyridine form is typically observed only in the gas phase or highly dilute non-polar solutions. This guide provides the diagnostic IR bands and experimental protocols to definitively assign these tautomers.

Part 1: Diagnostic IR Bands (The "Fingerprint" of Tautomerism)

The following table synthesizes data for the two tautomers. Note that the 4-pyridone form is the species most commonly encountered in standard laboratory conditions (KBr pellet, DMSO/MeOH solution).

Spectral RegionVibrational Mode4-Pyridone (Oxo Form) 4-Hydroxypyridine (Hydroxy Form)
Carbonyl Zone (1600–1700 cm⁻¹)C=O[1][2] Stretch Strong, 1630–1660 cm⁻¹ (Often lower than typical ketones due to resonance)Absent (Look for ring breathing modes ~1580–1600 cm⁻¹)
Proton Zone (2500–3600 cm⁻¹)X-H Stretch N-H: Broad, 2800–3200 cm⁻¹ (Multiple sub-bands due to cyclic dimerization)O-H: Sharp ~3580 cm⁻¹ (Free) (Broad ~3200–3500 cm⁻¹ if H-bonded)
Fingerprint (1000–1300 cm⁻¹)C-O / C-N C-N: ~1200–1250 cm⁻¹ (Coupled with ring modes)C-O: ~1180–1200 cm⁻¹ (Distinct C-O single bond character)
Ring Modes C=C / C=N ~1520–1560 cm⁻¹ (Coupled with C=O)~1580–1600 cm⁻¹ (Typical pyridine-like pattern)
Part 2: Detailed Spectral Analysis
1. The Carbonyl Trap (1600–1700 cm⁻¹)

The most common error in assigning 4-pyridone is expecting a standard ketone peak at 1715 cm⁻¹.

  • Mechanism: 4-Pyridone possesses significant zwitterionic resonance character (

    
    ). This single-bond character weakens the carbonyl force constant, shifting the absorption to 1630–1660 cm⁻¹ .
    
  • Coupling: This band is often strongly coupled with C=C ring vibrations, making it appear as a doublet or a very broad, intense feature in the 1640 cm⁻¹ region.

  • Diagnostic Check: If you see a strong band >1700 cm⁻¹, it is likely not 4-pyridone (check for anhydrides or unreacted starting materials).

2. The Dimerization Effect (2500–3200 cm⁻¹)

In the solid state (KBr) or non-polar solvents, 4-pyridone forms stable cyclic dimers similar to carboxylic acids.

  • Spectral Consequence: This creates a massive, broad absorption centered around 3000 cm⁻¹ , often obscuring C-H stretches.[3] It is frequently mistaken for moisture (water) or carboxylic acid OH stretches.

  • Differentiation: The 4-hydroxypyridine O-H stretch is typically sharper (if free) or appears at higher frequencies (>3200 cm⁻¹) compared to the deep, broad N-H dimer trough of the pyridone.

Part 3: Tautomer Equilibrium Visualization

The equilibrium is solvent-dependent. The diagram below illustrates the structural shift and the environmental factors driving the population toward the oxo form.

TautomerEquilibrium Hydroxy 4-Hydroxypyridine (Enol Form) Oxo 4-Pyridone (Oxo Form) Hydroxy->Oxo Polar Solvents (H2O, DMSO) Solid State Oxo->Hydroxy Gas Phase Dilute Non-Polar Dimer Cyclic Dimer (Dominant in Solid State) Oxo->Dimer Concentration > 10mM Intermolecular H-Bonding

Figure 1: Tautomeric equilibrium pathways. The "Oxo" form is thermodynamically preferred in most drug development contexts (solid formulation, aqueous solution).

Part 4: Experimental Protocol for Assignment

To definitively assign the tautomer, you must perturb the equilibrium. A single spectrum in KBr is often insufficient due to the dominance of the oxo-dimer.

Protocol: Solvent Switching Validation
  • Baseline Spectrum (Solid State):

    • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the solid powder.

    • Expectation: Dominant Oxo form . Look for broad N-H (~3000 cm⁻¹) and strong C=O (~1640 cm⁻¹).

  • Solution Spectrum A (Polar):

    • Dissolve sample in DMSO-d6 or Methanol .

    • Observation: The spectrum should largely match the solid state (Oxo form), confirming the stability of the pyridone tautomer in polar environments.

  • Solution Spectrum B (Non-Polar / Perturbation):

    • Advanced Step: Attempt to dissolve in CHCl₃ (Chloroform) or CCl₄ at high dilution (< 10⁻³ M).

    • Observation: If the Hydroxy form is accessible, you will see the emergence of a sharp O-H band at ~3580 cm⁻¹ and the disappearance of the broad N-H dimer band.

    • Note: 4-Pyridone is often insoluble in non-polar solvents, which itself is indirect evidence of the polar "oxo" character.

Part 5: Decision Tree for Spectral Interpretation

Use this logic flow to interpret your IR data.

DecisionTree Start Start: Analyze IR Spectrum (1500 - 3600 cm-1) CheckCO Check 1630-1660 cm-1 Is there a strong band? Start->CheckCO YesCO Yes: Strong Band CheckCO->YesCO Likely C=O NoCO No: Weak/Ring Modes Only CheckCO->NoCO Absence of C=O CheckNH Check 2800-3200 cm-1 Broad, multi-peak absorption? YesCO->CheckNH CheckOH Check ~3580 cm-1 Sharp peak present? NoCO->CheckOH Pyridone Conclusion: 4-PYRIDONE (Oxo) (Dominant form) CheckNH->Pyridone Yes (Dimer N-H) Ambiguous Ambiguous: Check Concentration/Solvent CheckNH->Ambiguous No Hydroxy Conclusion: 4-HYDROXYPYRIDINE (Enol) CheckOH->Hydroxy Yes (Free O-H) CheckOH->Ambiguous No

Figure 2: Spectral assignment decision tree. The presence of the 1630-1660 cm⁻¹ band is the primary "gatekeeper" for assignment.

References
  • Canadian Science Publishing. (1962). Infrared Spectra of Complexes of 4-Pyridones. Retrieved from [Link]

  • Wayne State University. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018). Pyridine IR Spectrum (Coblentz Society). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting Infrared Spectra: Group Frequency & Fingerprint Regions. Retrieved from [Link]

  • SpectraBase. (2025).[4] 4-Hydroxypyridine Spectral Data. Retrieved from [Link][4]

Sources

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